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Compound of Interest

Compound Name: Pci 29732

Cat. No.: B1678580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PCI-29732 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical

component of the B-cell antigen receptor (BCR) signaling pathway. Its reversible nature

distinguishes it from the more extensively studied irreversible BTK inhibitors like ibrutinib (PCI-

32765). This guide provides a comprehensive overview of the biochemical and cellular

properties of PCI-29732, with a focus on its mechanism of action, quantitative pharmacological

data, and detailed experimental methodologies. Additionally, it explores the dual functionality of

PCI-29732 as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a protein

associated with multidrug resistance in cancer.
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Property Value Source

Molecular Weight 371.44 g/mol

Chemical Formula C₂₂H₂₁N₅O

Chemical Name

1-Cyclopentyl-3-(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-4-

amine

CAS Number 330786-25-9

Mechanism of Action
Inhibition of Bruton's Tyrosine Kinase (BTK)
PCI-29732 functions as a potent, reversible inhibitor of BTK. BTK is a non-receptor tyrosine

kinase in the Tec kinase family that plays a crucial role in B-cell development, differentiation,

and signaling. Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling

cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates

downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results

in the activation of transcription factors that govern B-cell proliferation, survival, and antibody

production.

By binding to the active site of BTK, PCI-29732 prevents the phosphorylation of its downstream

targets, thereby effectively blocking BCR-mediated signaling. This inhibitory action has been

demonstrated to block the transcriptional up-regulation of B-cell activation genes. A key

distinction of PCI-29732 is its reversible binding, which contrasts with irreversible inhibitors like

ibrutinib that form a covalent bond with a cysteine residue in the BTK active site. This

difference in binding mode is significant, as pulse exposure to PCI-29732 does not lead to

sustained BCR inhibition, unlike the lasting effect observed with irreversible inhibitors.

Inhibition of ABCG2
In addition to its effects on BTK, PCI-29732 has been identified as an inhibitor of the ATP-

binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein

(BCRP). ABCG2 is a transmembrane protein that actively transports a wide range of substrates
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out of cells, contributing to multidrug resistance (MDR) in cancer by extruding

chemotherapeutic agents. PCI-29732 has been shown to competitively bind to the ATP-binding

site of ABCG2, thereby inhibiting its transport function. This action can enhance the efficacy of

conventional chemotherapeutic agents that are substrates of ABCG2.

Quantitative Pharmacological Data
The following tables summarize the reported in vitro potencies of PCI-29732 against its primary

target, BTK, as well as its cytotoxic effects in various cell lines.

Kinase Inhibitory Potency
Target Assay Type Value Source

BTK IC₅₀ 0.3 nM

BTK Kᵢapp 8.2 nM

Lck Kᵢapp 4.6 nM

Lyn Kᵢapp 2.5 nM

Cytotoxicity in Various Cell Lines
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Cell Line Description IC₅₀ (µM) Source

S1 Parental sensitive 7.94

S1-MI-80
ABCG2-

overexpressing
7.79

H460 Parental sensitive 6.55

H460/MX20
ABCG2-

overexpressing
6.34

KB Parental sensitive 6.14

KBv200
ABCB1-

overexpressing
6.02

HEK293/pcDNA3 Parental sensitive 12.45

HEK293-ABCG2-482-

R2

ABCG2-

overexpressing
14.58

HEK293-ABCG2-482-

T7

ABCG2-

overexpressing
13.24

Experimental Protocols
BTK Kinase Activity Assay (FRET-based)
A FRET-based biochemical enzymology assay is a common method to determine the IC₅₀ of

inhibitors like PCI-29732 against BTK.

Methodology:

Reagents: Recombinant BTK enzyme, a suitable peptide substrate, and ATP are required.

The specific peptide substrate and its corresponding antibody for detection are crucial for the

assay.

Procedure:

The BTK enzyme is incubated with varying concentrations of PCI-29732.
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The kinase reaction is initiated by the addition of the peptide substrate and ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

specific antibody in a FRET-based detection system.

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with a range of concentrations of PCI-

29732 for a specified duration (e.g., 72 hours).

MTT Addition: After the incubation period, the MTT reagent is added to each well and

incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan

crystals.

Solubilization: The formazan crystals are then solubilized using a suitable solvent (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a

specific wavelength (typically around 570 nm) using a microplate reader.

Data Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against

the drug concentration.

B-Cell Activation Assay
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This assay evaluates the effect of PCI-29732 on the activation of B-cells, often by measuring

the expression of activation markers or gene transcription.

Methodology:

Cell Isolation: Primary human B-cells are isolated from peripheral blood.

Inhibitor Treatment: The B-cells are pre-incubated with PCI-29732 or a vehicle control for a

defined period.

B-Cell Stimulation: The B-cells are then stimulated with an anti-IgM antibody to cross-link the

BCR and initiate the signaling cascade.

Analysis:

Gene Expression: After a few hours of stimulation, RNA can be extracted, and the

expression of B-cell activation genes can be quantified using real-time RT-PCR.

Surface Marker Expression: Alternatively, after a longer incubation period (e.g., 18-24

hours), the expression of activation markers like CD69 can be measured by flow cytometry

using a fluorescently labeled anti-CD69 antibody.

ABCG2-Mediated Drug Efflux Assay (Flow Cytometry)
This assay measures the ability of PCI-29732 to inhibit the efflux of a fluorescent substrate of

ABCG2, such as Rhodamine 123.

Methodology:

Cell Preparation: ABCG2-overexpressing cells and their parental control cells are harvested

and suspended in a suitable buffer.

Inhibitor and Substrate Incubation: The cells are co-incubated with PCI-29732 and a

fluorescent substrate of ABCG2 (e.g., Rhodamine 123).

Efflux Period: After an initial loading period, the cells may be washed and incubated in a

substrate-free medium to allow for efflux.
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Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow

cytometer. An increase in intracellular fluorescence in the presence of PCI-29732 indicates

inhibition of ABCG2-mediated efflux.

ABCG2 ATPase Activity Assay
This assay determines the effect of PCI-29732 on the ATP hydrolysis activity of ABCG2, which

is coupled to its transport function.

Methodology:

Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of

ABCG2 are prepared from overexpressing cells.

ATPase Reaction: The membrane vesicles are incubated with varying concentrations of PCI-

29732 in the presence of ATP.

Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is

measured using a colorimetric method.

Data Analysis: The vanadate-sensitive ATPase activity is calculated and plotted against the

concentration of PCI-29732 to determine its stimulatory or inhibitory effects.

Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and Inhibition
by PCI-29732
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Caption: BCR signaling pathway and the inhibitory action of PCI-29732 on BTK.
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Experimental Workflow for Assessing ABCG2 Inhibition
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Caption: Workflow for evaluating the inhibitory effect of PCI-29732 on ABCG2.

Conclusion
PCI-29732 is a valuable research tool for studying the intricacies of BCR signaling due to its

potent and reversible inhibition of BTK. Its distinct mechanism of action compared to

irreversible inhibitors provides a means to dissect the temporal requirements of BTK activity in

various cellular processes. Furthermore, its secondary activity as an ABCG2 inhibitor presents

opportunities for investigating strategies to overcome multidrug resistance in cancer. The data
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and protocols presented in this guide offer a solid foundation for researchers and drug

development professionals to effectively utilize PCI-29732 in their studies.

To cite this document: BenchChem. [An In-depth Technical Guide to PCI-29732: A Reversible
BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678580#pci-29732-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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